molecular formula C6H8O4S B2695105 2-Methyl-1,1-dioxo-4,5-dihydro-1lambda6-thiophene-3-carboxylic acid CAS No. 99418-17-4

2-Methyl-1,1-dioxo-4,5-dihydro-1lambda6-thiophene-3-carboxylic acid

Cat. No. B2695105
CAS RN: 99418-17-4
M. Wt: 176.19
InChI Key: XAXGGGGBOQHBOV-UHFFFAOYSA-N
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Description

“2-Methyl-1,1-dioxo-4,5-dihydro-1lambda6-thiophene-3-carboxylic acid” is a chemical compound with the CAS Number: 99418-17-4 . It has a molecular weight of 176.19 . The IUPAC name for this compound is 2-methyl-4,5-dihydro-3-thiophenecarboxylic acid 1,1-dioxide .


Molecular Structure Analysis

The InChI code for this compound is 1S/C6H8O4S/c1-4-5(6(7)8)2-3-11(4,9)10/h2-3H2,1H3,(H,7,8) . This code provides a specific string of characters that represent the molecular structure of the compound.

It is stored at a temperature of 4 degrees Celsius .

Scientific Research Applications

Synthetic Chemistry Applications

Knoevenagel condensation, a crucial reaction in synthetic chemistry, utilizes active methylenes and carbonyl functionalities to produce α, β‐unsaturated ketones/carboxylic acids. This reaction is pivotal for generating a diverse array of biologically active molecules, including anticancer agents. The utility of this methodology in drug discovery, especially for generating compounds with anticancer activity, underscores the importance of compounds like "2-Methyl-1,1-dioxo-4,5-dihydro-1lambda^6-thiophene-3-carboxylic acid" in synthesizing pharmacologically interesting molecules (Tokala, Bora, & Shankaraiah, 2022).

Environmental Impact and Sorption Studies

Research on phenoxy herbicides, including compounds structurally related to "2-Methyl-1,1-dioxo-4,5-dihydro-1lambda^6-thiophene-3-carboxylic acid," has shown significant interactions with soil and organic matter. The sorption behavior of these compounds is influenced by soil parameters, suggesting environmental persistence and potential impacts (Werner, Garratt, & Pigott, 2012).

Biological Activities and Mechanisms

Methylglyoxal, a related compound, exhibits a range of biological activities, including modulation of energy production and free radical generation. Research into the biochemistry and toxicological implications of methylglyoxal and similar compounds offers insights into their biological roles and potential therapeutic applications (Kalapos, 1999).

Pharmacological Research

Chlorogenic acid, a derivative of similar carboxylic acids, has demonstrated a wide array of therapeutic roles, including antioxidant, anti-inflammatory, and neuroprotective effects. These findings highlight the potential pharmacological applications of compounds structurally related to "2-Methyl-1,1-dioxo-4,5-dihydro-1lambda^6-thiophene-3-carboxylic acid" (Naveed et al., 2018).

Toxicology and Mutagenicity

Studies focusing on the toxicology and mutagenicity of phenoxy herbicides, which share structural similarities with "2-Methyl-1,1-dioxo-4,5-dihydro-1lambda^6-thiophene-3-carboxylic acid," provide valuable data on potential health risks and environmental safety concerns. These investigations are crucial for understanding the broader implications of chemical exposure and regulatory compliance (Zuanazzi, Ghisi, & Oliveira, 2020).

properties

IUPAC Name

5-methyl-1,1-dioxo-2,3-dihydrothiophene-4-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H8O4S/c1-4-5(6(7)8)2-3-11(4,9)10/h2-3H2,1H3,(H,7,8)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XAXGGGGBOQHBOV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(CCS1(=O)=O)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H8O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

176.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Methyl-1,1-dioxo-4,5-dihydro-1lambda6-thiophene-3-carboxylic acid

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